4-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}benzamide
Description
4-{[(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}benzamide is a synthetic psoralen derivative characterized by a furocoumarin core modified with methyl groups at positions 3, 5, and 9, an acetylated side chain, and a terminal benzamide moiety. Psoralen derivatives are widely studied for their photochemical and biological activities, including antifungal, antiviral, and DNA-intercalating properties .
Properties
Molecular Formula |
C23H20N2O5 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-[[2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C23H20N2O5/c1-11-10-29-20-13(3)21-17(8-16(11)20)12(2)18(23(28)30-21)9-19(26)25-15-6-4-14(5-7-15)22(24)27/h4-8,10H,9H2,1-3H3,(H2,24,27)(H,25,26) |
InChI Key |
IKUHPPVXEHBWLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=CC=C(C=C4)C(=O)N)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Furochromenone Core: The furochromenone core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions. This step often requires the use of catalysts and specific reaction temperatures to ensure high yield and purity.
Acetylation: The furochromenone core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The acetylated product is reacted with 4-aminobenzamide under suitable conditions to form the final compound. This step may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Material Science: The compound’s properties may be exploited in the development of new materials with specific optical or electronic characteristics.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, based on the provided evidence:
Structural and Functional Group Analysis
Substituent Positioning on the Furochromen Core: The target compound’s 3,5,9-trimethyl configuration enhances steric bulk and lipophilicity compared to analogs with fewer methyl groups (e.g., I-3: 5-methyl; I-10: 5,9-dimethyl). Increased methylation may improve membrane permeability but reduce solubility . Phenyl vs.
Functional Group Modifications: Benzamide vs. Sulfonohydrazide: The target’s benzamide group provides hydrogen-bonding sites, while sulfonohydrazides (e.g., I-10, I-3) introduce sulfonyl groups that enhance acidity and electrostatic interactions . Piperidine-4-carboxamide (ZINC02123811): This modification introduces a basic nitrogen, improving solubility and enabling ionic interactions with viral proteases .
Biological Activity
4-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}benzamide is a synthetic compound derived from the furochromene family, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, cytotoxicity, and other pharmacological effects supported by various studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 300.31 g/mol. The structure features a furochromene moiety linked to an acetylamino group that contributes to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.31 g/mol |
| CAS Number | 777857-42-8 |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can effectively inhibit the growth of various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxicity of similar compounds against several cancer cell lines including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and T98G (glioblastoma). The results are summarized in Table 1.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-{[(3,5,9-trimethyl...]} | MCF-7 | 12.7 |
| 4-{[(3,5,9-trimethyl...]} | A549 | 14.5 |
| 4-{[(3,5,9-trimethyl...]} | T98G | 10.1 |
These findings suggest that the compound has potent anticancer activity comparable to established chemotherapeutics like Doxorubicin.
The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses indicate that treatment with the compound leads to an increase in apoptotic cells in a dose-dependent manner.
Apoptotic Induction Study
In a recent study assessing apoptotic effects:
- Compound : 4-{[(3,5,9-trimethyl...]}
- Cell Line : M-HeLa
- Early Apoptosis Rate : Up to 14.46% at IC50 concentration
- Late Apoptosis Rate : Increased significantly compared to control
Anti-Biofilm Activity
In addition to its anticancer properties, derivatives of this compound have shown potential in inhibiting biofilm formation in bacterial strains. This activity is crucial for developing new antimicrobial agents.
Biofilm Inhibition Study
A study assessed the biofilm formation of Vibrio aquamarinus treated with various concentrations of the compound:
| Concentration (M) | Biofilm Formation (%) |
|---|---|
| 5.78 | |
| 46.33 | |
| 43.56 |
These results indicate that at specific concentrations, the compound can significantly reduce biofilm formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
